molecular formula C13H14O4 B14165385 Ethyl 3-(4-acetoxyphenyl)acrylate CAS No. 25743-64-0

Ethyl 3-(4-acetoxyphenyl)acrylate

Katalognummer: B14165385
CAS-Nummer: 25743-64-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: IFUFLGMRDPXNFA-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(p-Acetoxyphenyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethyl ester group attached to an acrylic acid moiety, which is further substituted with a p-acetoxyphenyl group. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester typically involves the esterification of 3-(p-Acetoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water\text{3-(p-Acetoxyphenyl)acrylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{3-(p-Acetoxyphenyl)acrylic acid ethyl ester} + \text{Water} 3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst​3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.

    Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Wirkmechanismus

The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acrylate: Similar ester structure but lacks the p-acetoxyphenyl group.

    Methyl methacrylate: Contains a methacrylate group instead of an acrylic acid moiety.

    Ethyl acetate: A simpler ester with no aromatic substitution.

Uniqueness

3-(p-Acetoxyphenyl)acrylic acid ethyl ester is unique due to the presence of the p-acetoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

25743-64-0

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+

InChI-Schlüssel

IFUFLGMRDPXNFA-RMKNXTFCSA-N

Isomerische SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C

Kanonische SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.